molecular formula C19H14N2OS B12466497 1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea

1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea

Cat. No.: B12466497
M. Wt: 318.4 g/mol
InChI Key: QYEYWBMZRCNLOE-UHFFFAOYSA-N
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Description

1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea is an organic compound that belongs to the class of thioureas It features a dibenzofuran moiety fused with a phenylthiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea typically involves the reaction of dibenzofuran derivatives with phenyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the thiourea group.

    Phenylthiourea: Contains the thiourea group but lacks the dibenzofuran moiety.

    Dibenzo[b,d]thiophene: Similar structure with a sulfur atom replacing the oxygen in dibenzofuran.

Uniqueness

1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea is unique due to the combination of the dibenzofuran and phenylthiourea moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

1-dibenzofuran-3-yl-3-phenylthiourea

InChI

InChI=1S/C19H14N2OS/c23-19(20-13-6-2-1-3-7-13)21-14-10-11-16-15-8-4-5-9-17(15)22-18(16)12-14/h1-12H,(H2,20,21,23)

InChI Key

QYEYWBMZRCNLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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